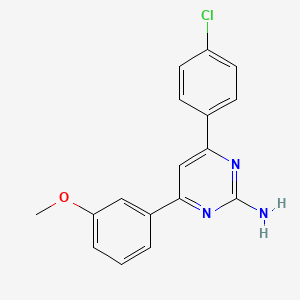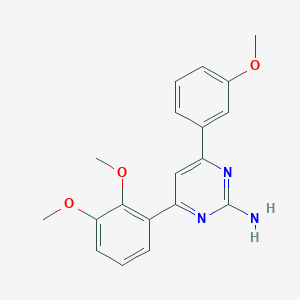
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is a pyrimidine-based amine compound that has been studied for its potential applications in scientific research. It is a synthetic compound that can be used to investigate the biochemical and physiological effects of various compounds. This compound has been studied for its potential therapeutic applications as well as its possible involvement in various chemical and biological processes. In
科学研究应用
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used to investigate the biochemical and physiological effects of various compounds, as well as its involvement in various chemical and biological processes. It has also been studied for its potential therapeutic applications, including its ability to inhibit the growth of certain cancer cell lines.
作用机制
The exact mechanism of action of 4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is known that it acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which have been implicated in the development of certain cancers. It has also been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine have been studied in various animal models. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been shown to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to reduce the levels of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
实验室实验的优点和局限性
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive to synthesize and is available in large quantities. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is not water-soluble and must be dissolved in organic solvents prior to use. Additionally, its effects on certain biochemical and physiological processes are not yet fully understood, so further research is needed to better understand its mechanism of action.
未来方向
There are several potential future directions for 4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine. One potential direction is to further investigate its anti-inflammatory, anti-oxidative, and anti-cancer effects. Additionally, further research could be conducted to better understand its mechanism of action and to determine if it has therapeutic potential. Additionally, it could be studied for its potential applications in drug delivery, as it is relatively stable and can be stored for long periods of time without degradation. Finally, further research could be conducted to determine if it has any other potential applications in scientific research.
合成方法
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most commonly used method is the one-pot synthesis, which involves the reaction of 3-methoxyphenyl-2-methylphenyl amine, pyrimidine-2-carbaldehyde, and ethyl acetate in the presence of a base such as potassium carbonate. This method is simple and efficient and allows for the production of the compound in high yields.
属性
IUPAC Name |
4-(3-methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-3-4-9-15(12)17-11-16(20-18(19)21-17)13-7-5-8-14(10-13)22-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBRSTALAVENGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)



